molecular formula C14H14N4O4S B2477678 Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-45-9

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2477678
CAS No.: 946236-45-9
M. Wt: 334.35
InChI Key: ZFZPEPDQHKPUAC-UHFFFAOYSA-N
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Description

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Amide Formation:

    Carbamate Formation: The final step involves the reaction of the amide-thiazole intermediate with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemistry

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate serves as a building block in the synthesis of more complex molecules. Its structural components allow for the development of derivatives with tailored properties for specific applications.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its structural similarity to known bioactive molecules makes it a candidate for modulating enzyme activity, which is crucial in various metabolic pathways .

Medicine

The compound has been explored for its therapeutic properties , particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it relevant in the development of new antibiotics.
  • Anticancer Activity : Research suggests that this compound exhibits significant antitumor effects by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Industrial Applications

This compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material performance in various industrial applications.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against human cancer cell lines. For instance, it exhibited nanomolar activity against breast and ovarian cancer cells, indicating broad-spectrum antitumor potential .

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of functional groups such as fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Share structural similarities and are known for their biological activities.

    Thiazolidinones: Contain a thiazole ring and exhibit various pharmacological properties.

    Carbamate Esters: Known for their use as insecticides and enzyme inhibitors.

Uniqueness

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring, an amide linkage, and a carbamate group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.

Biological Activity

Methyl (4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to consolidate existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a carbamate moiety, which is characteristic of many bioactive molecules. The presence of the carbamoylphenyl group enhances its pharmacological properties by increasing lipophilicity and modulating interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antitumor Activity : Research indicates that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant antitumor effects in vitro and in vivo, particularly against breast and ovarian cancer models .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with active sites of enzymes, leading to inhibition of their activity, which can be crucial in the treatment of diseases where enzyme overactivity is a factor .
  • Anti-inflammatory Properties : Some studies suggest that thiazole-based compounds may possess anti-inflammatory activities, making them candidates for further exploration in inflammatory disease models.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The thiazole ring can effectively bind to enzyme active sites or other molecular targets, inhibiting their function.
  • Metabolic Activation : Similar compounds are biotransformed by cytochrome P450 enzymes into active metabolites that contribute to their cytotoxic effects against tumor cells .

Case Studies

Several studies have highlighted the biological efficacy of related thiazole derivatives:

  • Study 1 : A preclinical evaluation demonstrated that certain thiazole derivatives significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a substantial reduction in tumor size compared to control groups .
  • Study 2 : Another investigation focused on the enzyme inhibitory properties of thiazole derivatives, revealing that these compounds could effectively inhibit specific proteases involved in cancer progression, thereby showcasing their potential as therapeutic agents .

Data Tables

Biological Activity Description Reference
Antitumor ActivitySignificant cytotoxicity against breast and ovarian cancer cell lines
Enzyme InhibitionInhibition of specific enzymes linked to cancer progression
Anti-inflammatory EffectsPotential reduction in inflammation markers

Properties

IUPAC Name

methyl N-[4-[2-(2-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-22-14(21)18-13-16-8(7-23-13)6-11(19)17-10-5-3-2-4-9(10)12(15)20/h2-5,7H,6H2,1H3,(H2,15,20)(H,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPEPDQHKPUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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